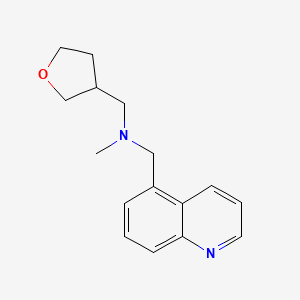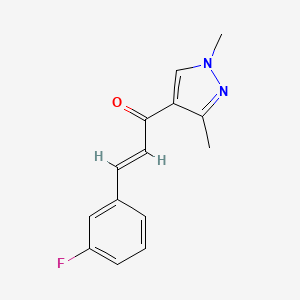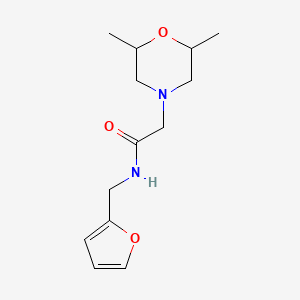![molecular formula C15H11ClN2S2 B5319870 2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5319870.png)
2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine is a chemical compound that has attracted a lot of attention in recent years due to its potential applications in scientific research. This compound is also known as CPTH2 and is a potent inhibitor of histone acetyltransferases (HATs), which are enzymes that play a crucial role in the regulation of gene expression. In
作用机制
The mechanism of action of CPTH2 involves the inhibition of HATs, which are enzymes that acetylate histones, thereby regulating gene expression. CPTH2 binds to the active site of HATs and prevents them from acetylating histones, leading to the suppression of gene expression.
Biochemical and Physiological Effects:
CPTH2 has been shown to have significant biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells and to induce apoptosis, which is programmed cell death. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
One of the advantages of using CPTH2 in lab experiments is its high potency and specificity for HATs. This makes it a valuable tool for studying the role of HATs in various biological processes. However, one of the limitations of using CPTH2 is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on CPTH2. One possible direction is to investigate its potential therapeutic applications in various diseases, such as cancer and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, particularly its interactions with other proteins and enzymes. Additionally, further research is needed to determine the optimal dosage and administration of CPTH2 for different experimental settings.
Conclusion:
In conclusion, CPTH2 is a chemical compound that has significant potential for scientific research. Its ability to inhibit HATs makes it a valuable tool for studying the regulation of gene expression and its potential therapeutic applications in various diseases. However, further research is needed to fully understand its mechanism of action and to determine its optimal use in lab experiments.
合成方法
The synthesis method of CPTH2 involves the reaction of 2-chloropyridine with 2-aminothiazole in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with 2-chloro-1-(chloromethyl)benzene in the presence of potassium carbonate and dimethylformamide. The final product is obtained after purification using column chromatography.
科学研究应用
CPTH2 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of HATs, which are enzymes that play a crucial role in the regulation of gene expression. This inhibition leads to the suppression of the expression of certain genes, which can have a significant impact on various biological processes.
属性
IUPAC Name |
2-(2-chlorophenyl)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c16-13-6-2-1-5-12(13)15-18-11(10-20-15)9-19-14-7-3-4-8-17-14/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRJLIATQMDUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CSC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5319808.png)

![N-(2-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5319820.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B5319826.png)


![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5319840.png)

![4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine](/img/structure/B5319855.png)
![1-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5319865.png)
![N-(3-chlorophenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5319872.png)
![1-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetone](/img/structure/B5319880.png)